

High-performance liquid chromatography (HPLC) analysis of Ivermectin B1a monosaccharide

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Compound of Interest

Compound Name: Ivermectin B1a monosaccharide

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Application Notes and Protocols for the HPLC Analysis of Ivermectin B1a Monosaccharide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Ivermectin B1a monosaccharide** using High-Performance Liquid Chromatography (HPLC). This methodology is critical for studying the degradation pathways of Ivermectin B1a, a potent anti-parasitic agent, and for quality control in drug development and formulation.

Introduction

Ivermectin B1a is a macrocyclic lactone widely used in veterinary and human medicine. It is composed of a large aglycone ring and a disaccharide moiety, oleandrose-oleandrose. Under certain conditions, particularly acidic environments, Ivermectin B1a can undergo hydrolysis, leading to the cleavage of the glycosidic bonds and the formation of the **Ivermectin B1a monosaccharide** and the subsequent aglycone. The quantification of this monosaccharide is essential for stability testing and understanding the degradation profile of Ivermectin B1a. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of the **Ivermectin B1a monosaccharide**.

Experimental Protocols

Materials and Reagents

- Ivermectin B1a reference standard (purity $\geq 95\%$)
- **Ivermectin B1a monosaccharide** reference standard (if available) or prepared as described in section 2.3
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or ultrapure)
- Phosphoric acid or Formic acid (analytical grade)
- Hydrochloric acid (HCl, analytical grade) for degradation studies
- Sodium hydroxide (NaOH, analytical grade) for neutralization

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

Parameter	Recommended Setting
HPLC System	Agilent 1100/1200 Series or equivalent
Column	C18 reverse-phase column (e.g., Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm)[1]
Mobile Phase	A: Water with 0.1% Phosphoric Acid B: Acetonitrile/Methanol (85:15, v/v)[1]
Gradient Elution	A time-based gradient may be required to separate the monosaccharide from the parent compound and other degradants. A typical starting point is 60% B, increasing to 90% B over 20 minutes.
Flow Rate	1.0 - 1.5 mL/min[1]
Column Temperature	30 °C[1]
Injection Volume	10 - 20 µL
Detector	UV-Vis Detector
Detection Wavelength	245 nm or 254 nm[1][2]

Preparation of Ivermectin B1a Monosaccharide Standard (via Forced Degradation)

In the absence of a commercially available standard, a stock solution of the **Ivermectin B1a monosaccharide** can be prepared through controlled acid hydrolysis of Ivermectin B1a.

- Dissolve Ivermectin B1a: Accurately weigh and dissolve a known amount of Ivermectin B1a reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
- Acid Hydrolysis: To the Ivermectin B1a solution, add an equal volume of 0.1 M hydrochloric acid.

- Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours). The progress of the hydrolysis should be monitored by HPLC to maximize the yield of the monosaccharide.
- Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
- Purification (Optional but Recommended): The resulting solution containing the monosaccharide, unreacted Ivermectin B1a, and the aglycone can be purified using preparative HPLC to isolate the monosaccharide peak. The collected fraction can then be evaporated to dryness and reconstituted in a known volume of mobile phase to serve as a stock solution for the standard curve.

Standard Solution Preparation

- Stock Standard Solution: Prepare a stock solution of the purified **Ivermectin B1a monosaccharide** in the mobile phase at a concentration of 100 µg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

Sample Preparation

- Accurately weigh the sample containing Ivermectin B1a and its potential degradation products.
- Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters (Representative Data)

The described HPLC method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics that should be established.

Table 2: Summary of Method Validation Parameters

Parameter	Typical Specification
Linearity (R^2)	≥ 0.999
Range	0.1 - 10 $\mu\text{g/mL}$
Limit of Detection (LOD)	$\sim 0.05 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.15 \mu\text{g/mL}$
Precision (%RSD)	$< 2\%$
Accuracy (% Recovery)	98 - 102%
Specificity	The monosaccharide peak should be well-resolved from the Ivermectin B1a peak and other potential impurities.

Data Presentation

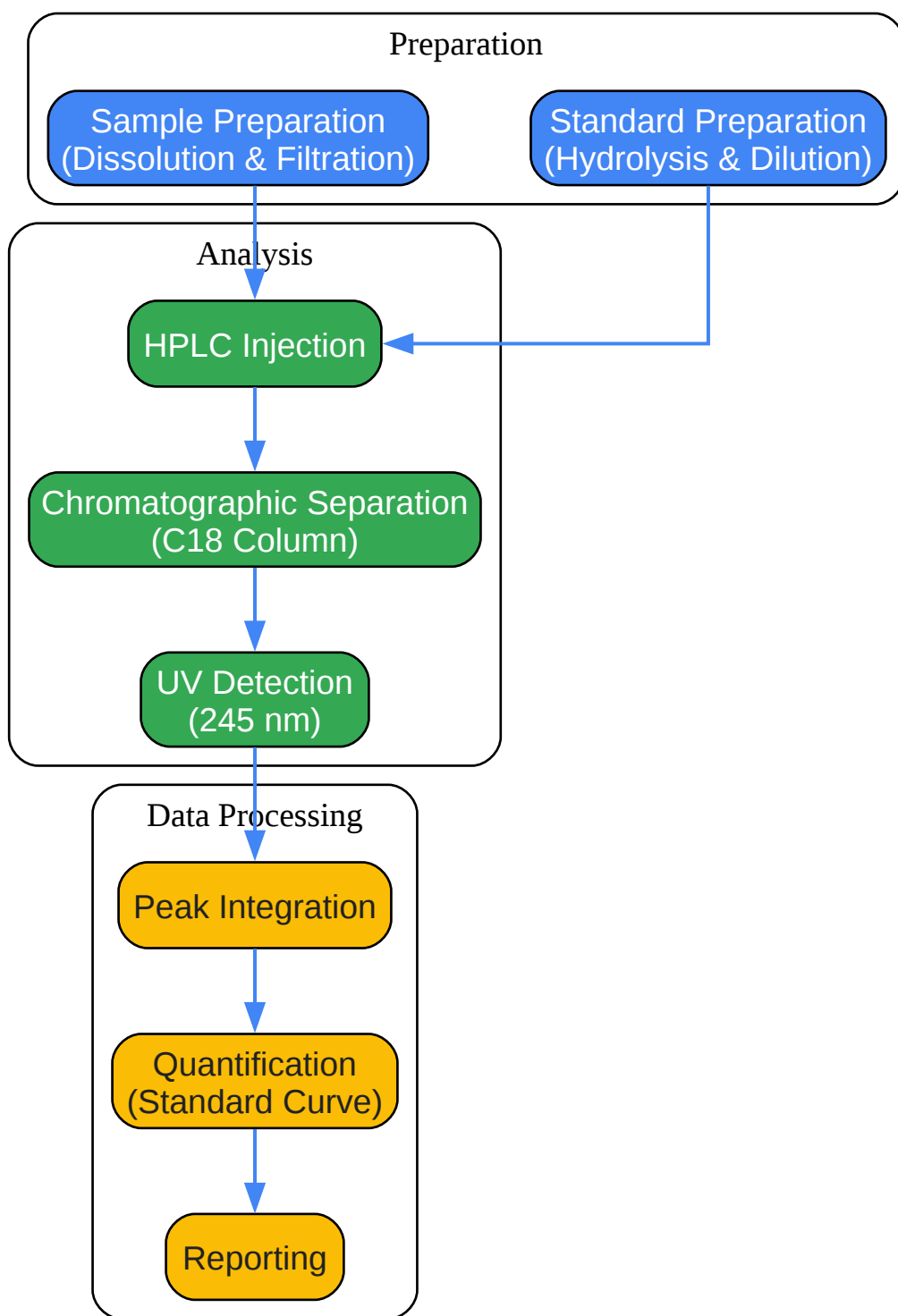
Table 3: Quantitative Analysis of a Stressed Ivermectin B1a Sample

Analyte	Retention Time (min)	Peak Area	Concentration ($\mu\text{g/mL}$)	% of Total
Ivermectin B1a Monosaccharide	~ 5.2	152,345	2.8	2.8%
Ivermectin B1a	~ 12.8	3,345,678	97.2	97.2%

Note: Retention times and peak areas are illustrative and will vary depending on the specific HPLC system and conditions.

Visualizations

Experimental Workflow



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Caption: Workflow for the HPLC analysis of **Ivermectin B1a monosaccharide**.

Ivermectin B1a Degradation Pathway



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Caption: Acid-catalyzed degradation pathway of Ivermectin B1a.

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References

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